Cas no 2034607-67-3 (11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride)

11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride
- 11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride
- F6544-0530
- 2034607-67-3
- AKOS026703404
- 11-(furan-3-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
- 3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride
-
- Inchi: 1S/C16H18N2O2.ClH/c19-16-3-1-2-15-14-6-13(9-18(15)16)8-17(10-14)7-12-4-5-20-11-12;/h1-5,11,13-14H,6-10H2;1H
- InChI Key: MGZHMBBBSMANHM-UHFFFAOYSA-N
- SMILES: Cl.O=C1C=CC=C2C3CN(CC4=COC=C4)CC(CN21)C3
Computed Properties
- Exact Mass: 306.1135055g/mol
- Monoisotopic Mass: 306.1135055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 471
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7Ų
11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6544-0530-1mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6544-0530-4mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6544-0530-40mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6544-0530-5μmol |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6544-0530-50mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6544-0530-100mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6544-0530-75mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6544-0530-20μmol |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6544-0530-2mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6544-0530-30mg |
11-[(furan-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-dien-6-one hydrochloride |
2034607-67-3 | 30mg |
$178.5 | 2023-09-08 |
11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride Related Literature
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on 11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride
Introduction to 11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride (CAS No. 2034607-67-3)
The compound 11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride, identified by its CAS number 2034607-67-3, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, characterized by its tricyclic framework and functionalized heterocyclic groups, has garnered considerable attention due to its potential therapeutic applications and unique chemical properties.
At the core of this compound's appeal lies its sophisticated molecular architecture, which combines a diazatricyclic scaffold with a furan moiety linked through a methyl group. The presence of multiple rings and heteroatoms creates a complex three-dimensional structure that influences its interactions with biological targets. This structural complexity is not merely a curiosity but a deliberate design feature aimed at optimizing binding affinity and selectivity, key factors in drug development.
Recent research in the field of diazatricyclic compounds has highlighted their versatility as pharmacophores in the design of novel therapeutic agents. These compounds are particularly noted for their ability to mimic natural product scaffolds while offering improved metabolic stability and reduced toxicity. The specific arrangement of nitrogen atoms in the diazatricyclic core of this molecule enhances its potential as an inhibitor or modulator of various enzymatic pathways and receptor interactions.
The furan substituent at the 11-position plays a crucial role in modulating the compound's pharmacokinetic properties. Furan derivatives are well-documented for their bioisosteric behavior, often serving as effective replacements for other oxygen-containing heterocycles without compromising efficacy. This feature makes 11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride a promising candidate for further investigation in drug discovery pipelines.
In vitro studies have begun to elucidate the compound's interaction with potential biological targets, including enzymes and receptors implicated in inflammatory responses, pain modulation, and neurodegenerative diseases. Preliminary data suggest that the hydrochloride salt form enhances solubility and bioavailability, facilitating better absorption and distribution within biological systems. This improvement in physicochemical properties is critical for translating preclinical findings into viable clinical candidates.
The tricyclic nature of the molecule contributes to its stability under various conditions, reducing degradation rates that could compromise therapeutic efficacy. Additionally, the presence of multiple double bonds in the tridecaene backbone suggests potential for further chemical modification, enabling researchers to fine-tune pharmacological profiles through structural diversification.
One of the most compelling aspects of this compound is its potential as a lead structure for addressing unmet medical needs. Current research trends emphasize the importance of innovative molecular architectures that can overcome existing challenges in drug development, such as multidrug resistance or off-target effects. The unique combination of structural features in 11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride positions it as a valuable asset in medicinal chemistry efforts aimed at discovering next-generation therapeutics.
The synthesis of this compound involves multi-step organic transformations that showcase advanced synthetic methodologies employed in modern pharmaceutical research. Key steps include ring-closing metathesis to establish the tricyclic core, followed by functional group interconversions to introduce the necessary heteroatoms and substituents. These synthetic strategies not only highlight the compound's complexity but also demonstrate the synthetic ingenuity required to access such intricate molecular structures.
As interest in diazatricyclic compounds grows within the scientific community, this particular derivative stands out due to its well-balanced set of structural features conducive to drug-like properties. Its molecular design aligns with current trends toward polyfunctionalized heterocycles that can engage multiple binding sites on biological targets, thereby enhancing therapeutic outcomes.
Evaluation of this compound's pharmacological activity has revealed promising results in preliminary assays targeting key disease pathways. Notably, interactions with enzymes such as cyclooxygenases (COX) or lipoxygenases have been observed under controlled experimental conditions, suggesting potential applications in managing inflammatory disorders or pain-related conditions.
The hydrochloride formulation further underscores the compound's suitability for clinical development by improving its handling characteristics and ensuring consistent dosing regimens. Such considerations are paramount when transitioning from laboratory-scale synthesis to large-scale production intended for therapeutic use.
Future directions for research on this molecule include exploring its mechanism of action in greater detail and assessing its efficacy in animal models relevant to human diseases. Additionally, computational modeling studies may provide insights into how structural modifications could enhance its pharmacological profile further.
In conclusion, 11-(furan-3-yl)methyl-7,11-diazatricyclo7,3,1.,0,trideca-,2,4-dien-,6-one hydrochloride (CAS No.,2034607,-67,-3) represents an exciting development in medicinal chemistry with significant potential for therapeutic applications., Its intricate molecular design,, combining a diazatricyclic scaffold with functionalized heterocycles,, positions it as a valuable lead structure for further exploration., As research progresses,, this compound promises to contribute substantially to our understanding of disease mechanisms and provide novel solutions for treating complex medical conditions.,
2034607-67-3 (11-(furan-3-yl)methyl-7,11-diazatricyclo7.3.1.0,trideca-2,4-dien-6-one hydrochloride) Related Products
- 913187-30-1((2E)-3-(butylcarbamoyl)prop-2-enoic acid)
- 2150323-88-7(2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylcycloheptylacetic acid)
- 899962-90-4(N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)adamantane-1-carboxamide)
- 2227669-81-8((2R)-4-(1H-1,2,3,4-tetrazol-1-yl)butan-2-amine)
- 1526521-65-2(1-2-(4-fluoro-3-methoxyphenyl)ethylcyclopropan-1-amine)
- 439918-59-9((R)-2-Pyrrolidineacetic acid Hydrochloride)
- 10125-11-8((3s,6s)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione)
- 1017179-87-1(1-Isopropyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline)
- 1981599-24-9(1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1806822-65-0(3-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde)




